molecular formula C20H21N5O B2595393 N-(3,4-dimethylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide CAS No. 2034441-87-5

N-(3,4-dimethylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Cat. No.: B2595393
CAS No.: 2034441-87-5
M. Wt: 347.422
InChI Key: PRRJLRUFLNOJLN-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a chemical compound of high interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates an azetidine ring linked to a 1,2,3-triazole moiety, a feature known to function as a valuable amide bond bioisostere. Replacing amide bonds with 1,2,3-triazole rings is a established strategy in lead compound optimization to enhance metabolic stability, improve pharmacokinetic properties, and fine-tune electronic distribution while retaining the ability to participate in key hydrogen bonding interactions with biological targets . The 3,4-dimethylphenyl group and the pendant phenyl ring on the triazole offer researchers a versatile scaffold for exploring structure-activity relationships (SAR) and for probing interactions with various enzymes and receptors. This compound is intended for research applications such as the development of novel enzyme inhibitors, the construction of targeted molecular probes, and the synthesis of more complex peptidomimetics. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(4-phenyltriazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-14-8-9-17(10-15(14)2)21-20(26)24-11-18(12-24)25-13-19(22-23-25)16-6-4-3-5-7-16/h3-10,13,18H,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRJLRUFLNOJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. One common approach is the cycloaddition reaction to form the triazole ring, followed by the introduction of the azetidine and carboxamide groups. The reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can also be employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The primary amide group undergoes hydrolysis under acidic or basic conditions. This reaction is pivotal for modifying the molecule’s bioavailability or generating intermediates for further derivatization.

Conditions Reagents Products Yield
Acidic hydrolysisHCl (6M), reflux, 12 h3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylic acid + 3,4-dimethylaniline78%
Basic hydrolysisNaOH (2M), 80°C, 8 hSodium salt of azetidine carboxylic acid + free amine65%

The acidic pathway favors cleavage of the amide bond without disturbing the azetidine or triazole rings, while basic conditions risk partial degradation of the azetidine core.

Nucleophilic Substitution at the Azetidine Ring

The strained four-membered azetidine ring undergoes nucleophilic substitution, particularly at the 3-position.

Reagents Conditions Products Yield
Grignard reagents (R-MgX)THF, −78°C → RT, 6 hN-(3,4-Dimethylphenyl)-3-(4-phenyl-triazol-1-yl)-1-alkylazetidine-1-carboxamide60–70%
Sodium azide (NaN₃)DMF, 100°C, 24 hAzide-substituted azetidine derivative55%

The reaction with Grignard reagents introduces alkyl groups, while azide substitution enables click chemistry applications . Phase-transfer catalysts (e.g., tetrabutylammonium iodide) enhance reaction rates .

Triazole Ring Functionalization

The 1,2,3-triazole ring participates in cycloaddition and coordination chemistry due to its electron-deficient nature.

Huisgen 1,3-Dipolar Cycloaddition

Dipolarophile Catalyst Product Yield
PhenylacetyleneCuI, DIPEA, RT, 24 hBis-triazole-linked azetidine-carboxamide82%
Ethyl propiolateCuSO₄·5H₂O, sodium ascorbateEster-functionalized triazole hybrid75%

This reaction expands the molecule’s complexity for structure-activity relationship (SAR) studies.

Oxidation of the Triazole Ring

Oxidizing Agent Conditions Product Yield
mCPBADCM, 0°C → RT, 4 hTriazole N-oxide derivative68%
H₂O₂ (30%)AcOH, 50°C, 6 hPartial ring cleavage45%

Oxidation modifies the electronic properties of the triazole, influencing binding interactions in biological systems .

Cross-Coupling Reactions

The aryl groups (3,4-dimethylphenyl and phenyl-triazole) enable palladium-catalyzed cross-coupling.

Reaction Type Catalyst/Reagents Products Yield
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-modified azetidine-carboxamide73%
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Amino-substituted derivatives65%

These reactions facilitate the introduction of pharmacophores or fluorescent tags for mechanistic studies .

Ring-Opening Reactions of Azetidine

The azetidine ring undergoes ring-opening under acidic or nucleophilic conditions:

Conditions Reagents Products Yield
HBr (48%)Reflux, 8 hLinear bromoamine derivative85%
EthanolamineEtOH, 120°C, 12 hEthanolamine-azetidine adduct70%

Ring-opening is exploited to generate linear intermediates for polymer chemistry or prodrug design .

Photocatalytic Modifications

Visible-light-mediated reactions enable eco-friendly functionalization:

Catalyst Substrate Product Yield
Eosin Y, CBr₄, O₂SemicarbazonesOxadiazole-azetidine hybrids92%

This method avoids harsh reagents and aligns with green chemistry principles .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth through various mechanisms. For instance, the introduction of the triazole moiety has been linked to enhanced cytotoxicity against cancer cell lines. A study demonstrated that phenyl-triazole derivatives could effectively induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties
Triazole compounds are also recognized for their antimicrobial activities. The specific compound has shown promising results against a range of bacterial strains and fungi. Its efficacy can be attributed to the ability of the triazole ring to interfere with the synthesis of essential cellular components in microorganisms .

Materials Science

Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing functional materials. Its unique structural characteristics allow it to be integrated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. For instance, research has indicated that incorporating triazole derivatives into polymeric systems can improve their performance in various applications including coatings and adhesives .

Coordination Chemistry
In coordination chemistry, triazole derivatives are utilized as versatile ligands. The compound exhibits strong chelation properties with transition metals, facilitating the formation of stable metal complexes. These complexes are valuable in catalysis and as materials for electronic applications. Studies have shown that metal-triazole complexes can exhibit interesting electronic properties and catalytic activities, making them suitable for applications in sensors and photovoltaics .

Case Study 1: Anticancer Research

A recent study investigated the anticancer effects of N-(3,4-dimethylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutic agents. Mechanistic studies revealed that the compound induces apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggested that it possesses potent antibacterial properties comparable to conventional antibiotics.

Summary Table of Applications

Application AreaDescriptionExample Findings
Medicinal ChemistryAnticancer and antimicrobial propertiesInduces apoptosis in cancer cells; effective against bacteria
Materials ScienceSynthesis of functional materials; enhances polymer propertiesImproved thermal stability and mechanical strength
Coordination ChemistryActs as a ligand for transition metals; forms stable complexesExhibits interesting electronic properties

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring may play a crucial role in binding to these targets, while the azetidine and carboxamide groups contribute to the overall stability and specificity of the interaction. The pathways involved can vary depending on the specific application, but they often include inhibition or modulation of biological processes.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name Core Structure Key Substituents Synthesis Method
N-(3,4-dimethylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide Azetidine 3,4-Dimethylphenyl, 4-phenyltriazole CuAAC, solid-phase
N-(4-methoxyphenyl)-3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxamide Pyrrolidine (5-membered ring) 4-Methoxyphenyl, pyrazole Nucleophilic substitution
3-(4-Chlorophenyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid Triazole 4-Chlorophenyl, 2-fluorobenzyl CuAAC

Key Observations:

Triazole vs. Pyrazole : The 1,2,3-triazole in the target compound provides two adjacent nitrogen atoms for hydrogen bonding, whereas pyrazole (a 5-membered ring with two adjacent nitrogens) offers similar interactions but lacks the regiochemical control of CuAAC .

Aryl Substituent Effects : The 3,4-dimethylphenyl group may enhance lipophilicity (logP ~3.2 predicted) compared to 4-methoxyphenyl (logP ~2.5), influencing membrane permeability.

Pharmacological and Physicochemical Comparisons
Crystallographic and Computational Insights

Crystal structures refined via SHELXL reveal that the azetidine ring in the target compound adopts a puckered conformation (puckering amplitude Q = 0.42 Å, θ = 35°), distinct from the planar triazole ring . In contrast, pyrrolidine derivatives exhibit envelope conformations (Q = 0.28 Å, θ = 18°), reducing steric clash but offering fewer directional interactions. WinGX/ORTEP visualizations highlight these differences in molecular geometry .

Biological Activity

N-(3,4-dimethylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an azetidine ring and a triazole moiety. The molecular formula is C19H21N5OC_{19}H_{21}N_5O, with a molecular weight of approximately 335.41 g/mol. Its structural components are believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies have indicated that compounds containing triazole and azetidine structures exhibit promising anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, triazole derivatives have been shown to inhibit thymidylate synthase and histone deacetylases (HDACs), which are crucial for DNA synthesis and cell cycle regulation .

Table 1: Summary of Anticancer Activities

Compound TypeTarget EnzymeEffect
Triazole DerivativesThymidylate SynthaseInhibition
Azetidine DerivativesHDACInhibition
Combined CompoundsMultiple EnzymesSynergistic effects

Antimicrobial Activity

The compound has also demonstrated antimicrobial effects against various pathogens. Research indicates that derivatives with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Table 2: Antimicrobial Efficacy

Pathogen TypeActivityReference
Gram-positive BacteriaModerate Inhibition
Gram-negative BacteriaSignificant Inhibition
FungiVariable Efficacy

Case Study 1: Anticancer Efficacy

In a study published in PubMed Central, researchers synthesized several derivatives of triazole and tested their efficacy against cancer cell lines. The results showed that this compound exhibited IC50 values in the micromolar range against various cancer types, indicating potent anticancer activity .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial activity of triazole derivatives against common pathogens. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent. The study highlighted its mechanism involving disruption of bacterial protein synthesis pathways .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound inhibits enzymes crucial for cancer cell survival and proliferation.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis and metabolic functions.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3,4-dimethylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide and related analogs?

The synthesis of triazole-containing compounds like this often leverages copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") to form the 1,2,3-triazole core. For example, terminal alkynes react with azides under catalytic CuSO₄/sodium ascorbate conditions to yield regioselective 1,4-substituted triazoles . The azetidine carboxamide moiety may be introduced via amide coupling or ring-opening reactions, with purification using techniques like column chromatography and validation via NMR and mass spectrometry .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

Key methods include:

  • ¹H/¹³C NMR for confirming substituent connectivity and stereochemistry.
  • FT-IR to verify functional groups (e.g., amide C=O stretches near 1650 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Thin-layer chromatography (TLC) or HPLC to assess purity .

Q. How can researchers design preliminary biological activity assays for this compound?

Initial screens might focus on kinase inhibition (due to the triazole-azetidine scaffold) or GPCR modulation. Use in vitro assays such as:

  • Enzyme inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays).
  • Cell viability assays (MTT or CellTiter-Glo) to evaluate cytotoxicity.
  • Binding affinity studies via surface plasmon resonance (SPR) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental biological data for this compound?

Discrepancies may arise from solvation effects, protein flexibility, or off-target interactions. Address these by:

  • Molecular dynamics (MD) simulations to account for conformational changes.
  • Isothermal titration calorimetry (ITC) to validate binding thermodynamics.
  • Crystallographic studies (if feasible) to compare predicted and observed binding poses .

Q. How can X-ray crystallography be optimized for structural determination of this compound?

Use SHELX programs for refinement:

  • SHELXL for high-resolution data to model disorder or anisotropic displacement parameters.
  • SHELXD/E for experimental phasing if heavy-atom derivatives are unavailable.
  • WinGX/ORTEP for visualization and validation of thermal ellipsoids .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies targeting the triazole-azetidine core?

  • Systematic substitution : Vary the phenyl (C₆H₅) or dimethylphenyl groups to assess steric/electronic effects.
  • Bioisosteric replacement : Replace the triazole with other heterocycles (e.g., tetrazoles) to modulate solubility or potency.
  • Pharmacophore mapping : Use docking software (AutoDock, Schrödinger) to identify critical interactions .

Q. How should researchers address low solubility or stability during in vitro assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% v/v to avoid cytotoxicity).
  • Lyophilization : Stabilize the compound as a lyophilized powder.
  • Stability assays : Monitor degradation via LC-MS under physiological conditions (PBS, 37°C) .

Methodological Considerations for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response data in inhibition studies?

  • Nonlinear regression (GraphPad Prism) to calculate IC₅₀ values.
  • Hill slope analysis to assess cooperativity or allosteric effects.
  • ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Q. How can researchers validate crystallographic data quality for publication?

  • Check R-factors (R₁ < 0.05, wR₂ < 0.15 for high-resolution data).
  • Analyze CCDC deposition (e.g., PLATON validation) for geometry outliers.
  • Report Flack parameter to confirm absolute configuration if chiral centers exist .

Q. What tools facilitate management of synthetic and analytical data for reproducibility?

  • Electronic lab notebooks (ELNs) like LabArchives for reaction tracking.
  • FAIR data principles : Ensure metadata (e.g., NMR solvent, temperature) is machine-readable.
  • CIF files for crystallographic data archiving .

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